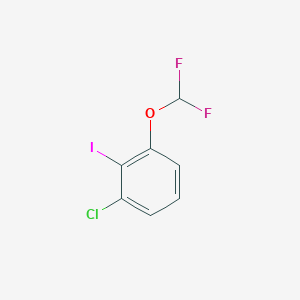
1-Chloro-3-(difluoromethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(difluoromethoxy)-2-iodobenzene is an aromatic compound characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene typically involves the introduction of the difluoromethoxy group and the iodine atom onto a chlorobenzene derivative. One common method includes the following steps:
Halogenation: Starting with a chlorobenzene derivative, the iodine atom can be introduced via electrophilic iodination using iodine and an oxidizing agent such as nitric acid.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles or electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The iodine atom can also participate in halogen bonding, affecting the compound’s biological activity.
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Chloro-3-(difluoromethoxy)-2-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Comparison: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H4ClF2IO |
|---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
InChI Key |
SUKCVTKZTOHNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)



![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)

